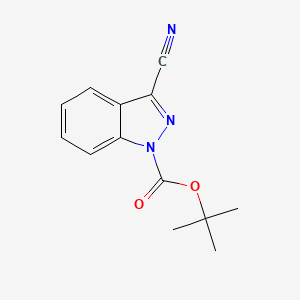

tert-Butyl 3-cyano-1H-indazole-1-carboxylate

Vue d'ensemble

Description

“tert-Butyl 3-cyano-1H-indazole-1-carboxylate” is a chemical compound with the CAS Number: 1337881-54-5 . It has a molecular weight of 243.27 and its IUPAC name is tert-butyl 3-cyano-1H-indazole-1-carboxylate . The compound is stored in a dry environment at 2-8°C and is available in solid form .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes “tert-Butyl 3-cyano-1H-indazole-1-carboxylate”, has been achieved through various strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-cyano-1H-indazole-1-carboxylate” is represented by the linear formula C13H13N3O2 . The InChI Code for this compound is 1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,1-3H3 .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various chemical reactions . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described . This reaction involves the formation of an N–H ketimine species followed by a Cu(OAc)2-catalyzed reaction to form an N–N bond in DMSO under an O2 atmosphere .Physical And Chemical Properties Analysis

“tert-Butyl 3-cyano-1H-indazole-1-carboxylate” is a solid compound . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Therapeutic Applications

Indazole derivatives, closely related to tert-Butyl 3-cyano-1H-indazole-1-carboxylate, are highlighted for their wide range of biological activities. They serve as the cornerstone for developing new therapeutic agents. For instance, indazole-based compounds have shown promising anticancer and anti-inflammatory activities, indicating their potential in treating disorders involving protein kinases and neurodegeneration. The transition-metal-catalyzed C–H activation/annulation sequence has emerged as a favorable tool for constructing functionalized indazole derivatives, enhancing their medicinal applications due to improved tolerance, functional flexibility, and structural complexity (Denya et al., 2018), (Shiri et al., 2022).

Environmental Impact and Degradation

The environmental occurrence and degradation of related compounds, such as methyl tert-butyl ether (MTBE), offer insights into the environmental behavior and fate of similar tert-butyl-based substances. MTBE and its degradation products, including tert-butyl alcohol (TBA), have been extensively studied to understand their biodegradation pathways in soil and groundwater. These studies highlight the challenges and potential for microbial degradation under various redox conditions, which is crucial for assessing the environmental impact of tert-butyl-based compounds (Thornton et al., 2020), (Schmidt et al., 2004).

Novel Synthetic Routes

The development of new synthetic routes for the production of complex molecules, leveraging tert-butyl-based intermediates, is another crucial area of research. These routes facilitate the synthesis of compounds with broad biological activities, such as vandetanib, a potent anticancer agent. Exploring different synthetic pathways allows for the optimization of yield, cost, and commercial viability in industrial-scale production (Mi, 2015).

Safety and Hazards

The safety information for “tert-Butyl 3-cyano-1H-indazole-1-carboxylate” includes several hazard statements such as H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Orientations Futures

The future directions for “tert-Butyl 3-cyano-1H-indazole-1-carboxylate” and similar compounds could involve further exploration of their medicinal applications, given their wide variety of uses in areas such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial treatments . Additionally, their potential use as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease could be further investigated .

Propriétés

IUPAC Name |

tert-butyl 3-cyanoindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIIOOSOJNYTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-cyano-1H-indazole-1-carboxylate | |

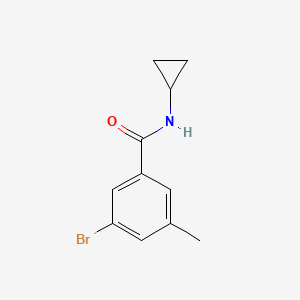

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate](/img/structure/B1409528.png)

![2-(((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)difluoromethyl)thio)ethanol](/img/structure/B1409529.png)

![6-(trifluoromethoxy)spiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride salt](/img/structure/B1409532.png)

![trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester](/img/structure/B1409538.png)

![(3R)-3-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B1409540.png)

![3-[(Azetidin-1-yl)methyl]-5-bromopyridine](/img/structure/B1409546.png)